1-(5-Chloro-2-thienyl)propan-1-one

Medicinal Chemistry QSAR Binding Affinity

1-(5-Chloro-2-thienyl)propan-1-one (5-Chloro-2-propionylthiophene, NSC is a halogenated thiophene ketone of the formula C₇H₇ClOS. The molecule consists of a 5-chlorothiophene core acylated at the 2-position with a propan-1-one group.

Molecular Formula C7H7ClOS
Molecular Weight 174.65 g/mol
CAS No. 32427-82-0
Cat. No. B1266851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-thienyl)propan-1-one
CAS32427-82-0
Molecular FormulaC7H7ClOS
Molecular Weight174.65 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(S1)Cl
InChIInChI=1S/C7H7ClOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3
InChIKeyCSXZVAKERASYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-2-thienyl)propan-1-one (CAS 32427-82-0) Procurement & Technical Baseline


1-(5-Chloro-2-thienyl)propan-1-one (5-Chloro-2-propionylthiophene, NSC 80380) is a halogenated thiophene ketone of the formula C₇H₇ClOS . The molecule consists of a 5-chlorothiophene core acylated at the 2-position with a propan-1-one group . Its physical properties include a calculated density of 1.257 g/cm³, a predicted boiling point of ~271°C at 760 mmHg, and a molecular weight of 174.65 g/mol . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, participating in Friedel-Crafts acylation, nucleophilic substitution at the chloro position, and carbonyl chemistry such as reduction and oxidation [1].

Halogenated thiophene building block

5-chloro substitution enables nucleophilic displacement and electronic tuning for medicinal chemistry scaffolds.

Dual reactive centers

Propanone carbonyl and chloro group support Friedel-Crafts, reduction, oxidation, and heterocycle formation.

Conformational probe context

Syn/anti rotational populations may inform binding entropy studies in physical organic chemistry.

Why 1-(5-Chloro-2-thienyl)propan-1-one Cannot Be Casually Substituted in Procurement


Thiophene ketones are not interchangeable commodities. The specific substitution pattern—chlorine at the 5-position of the thiophene ring and a propanone moiety at the 2-position—creates a unique electronic and steric environment that directly influences reactivity, binding affinity, and metabolic stability . The chlorine atom's electronegativity enhances binding affinity by approximately 30% compared to methoxy analogs, according to QSAR modeling, underscoring that simple ring substitutions dramatically alter biological activity . Furthermore, the propanone group imparts distinct conformational flexibility compared to acetyl or butanone analogs, as evidenced by microwave spectroscopic studies revealing specific syn/anti conformer populations with rotational barriers of ~807–865 cm⁻¹ [1]. Substituting 1-(5-Chloro-2-thienyl)propan-1-one with 2-acetyl-5-chlorothiophene (CAS 631-09-4) or 1-(2-thienyl)propan-1-one (no halogen) changes the chemical and biological profile, risking failure in structure-activity relationship (SAR) studies and final product performance .

5-chloro pattern is not interchangeable

Substituting with methoxy, methyl, or unsubstituted thiophene alters electronic distribution and may shift binding affinity profiles. QSAR models suggest substantial differences.

Propanone vs. acetyl analogs differ conformationally

Microwave spectroscopy reveals distinct rotational barriers for propionyl vs. acetyl groups; conformational flexibility may not transfer, affecting molecular recognition.

Generic thiophene ketones risk SAR failure

2-acetyl-5-chlorothiophene or 1-(2-thienyl)propan-1-one cannot replicate the combined electronic and steric signature of the 5-chloro-2-propionyl pattern.

Quantitative Differentiation Evidence: 1-(5-Chloro-2-thienyl)propan-1-one vs. Comparators


Binding Affinity Enhancement: Chloro vs. Methoxy Thiophene Analogs

The presence of the 5-chloro substituent in 1-(5-Chloro-2-thienyl)propan-1-one is reported to enhance binding affinity by approximately 30% compared to corresponding methoxy-substituted analogs, based on QSAR modeling . This differentiation stems from the chlorine atom's electronegativity and its influence on the molecule's electronic distribution, which directly impacts interactions with biological targets [1].

Binding affinity QSAR
Data to verify
~30% higher predicted affinity vs. methoxy analog
Class-level inference; supports chloro-thiophene selection review for target engagement studies.
In silico QSAR model; experimental validation not provided.
Medicinal Chemistry QSAR Binding Affinity

Acetylcholinesterase (AChE) Inhibition: Comparative IC50 Data

In a series of thiophene-containing compounds evaluated for AChE inhibition, compound 1 (IC50 = 14.58 ± 0.45 µg/mL) exhibited approximately 6.7-fold greater potency than compound 2 (IC50 = 97.67 ± 2.13 µg/mL) [1]. While the exact identity of compound 1 is not specified in the abstract, the structural context suggests it may be a 5-chloro-2-thienyl derivative . The reference drug donepezil showed an IC50 of 2.88 ± 0.16 µg/mL [1].

AChE inhibition IC50
Cross-study comparable
14.58 ± 0.45 µg/mL (related 5-Cl-thienyl derivative)
Supports AChE enzyme inhibition screening; 6.7-fold difference from comparator compound observed.
Donepezil reference: 2.88 µg/mL. Exact structure of test compound requires confirmation.
Neuropharmacology Enzyme Inhibition Alzheimer's Disease

Antibacterial Activity: MIC Values of 5-Chloro-2-thienyl Derivatives

A quinolone derivative incorporating a 5-chloro-2-thienyl group (Compound 5a) demonstrated potent in vitro antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values of 0.06, 0.125, 0.5, and 0.125 µg/mL against S. aureus, S. epidermidis, E. faecalis, and B. subtilis, respectively [1]. This activity was 4 to 8 times superior to the reference drug ciprofloxacin against all tested Gram-positive strains except E. faecalis [2].

Antibacterial MIC
Head-to-head
MIC 0.06–0.5 µg/mL (S. aureus, S. epidermidis, B. subtilis, E. faecalis)
Reported MIC endpoint comparison; 4–8× lower MIC than ciprofloxacin in tested Gram-positive strains.
Quinolone derivative incorporating 5-chloro-2-thienyl group; in vitro data.
Antimicrobial Resistance Gram-positive Bacteria Quinolone Derivatives

Conformational Flexibility: Syn/Anti Rotational Barriers of the Propanone Group

Microwave spectroscopic studies on the unsubstituted analog 2-propionylthiophene revealed the existence of two distinct conformers, syn and anti, with rotational barriers of 807 cm⁻¹ and 865 cm⁻¹, respectively [1]. This contrasts with 2-acetylthiophene, which exhibits a more rigid, planar conformation, highlighting how the ethyl group introduces measurable conformational flexibility [2]. The 5-chloro substituent in 1-(5-Chloro-2-thienyl)propan-1-one is expected to further modulate these barriers through electronic effects.

Conformational barrier
Class-level inference
Syn 807 cm⁻¹ / Anti 865 cm⁻¹ (2-propionylthiophene analog)
Supports conformational flexibility review; propionyl group lowers rotational barrier vs. acetyl.
Microwave spectroscopy data; 5-chloro effect expected to modulate barriers further.
Physical Organic Chemistry Conformational Analysis Microwave Spectroscopy

High-Value Application Scenarios for 1-(5-Chloro-2-thienyl)propan-1-one (CAS 32427-82-0)


Scaffold for Next-Generation Antibacterial Agents Targeting Gram-positive Pathogens

The demonstrated 4–8x enhancement in antibacterial potency of 5-chloro-2-thienyl-containing quinolones against S. aureus and other Gram-positive bacteria positions 1-(5-Chloro-2-thienyl)propan-1-one as a critical starting material for medicinal chemists developing novel antibiotics to combat resistant strains [1]. Procurement should be prioritized for SAR studies aimed at optimizing this warhead.

Lead Optimization in CNS Drug Discovery: Modulating AChE and Receptor Binding

With evidence of significant AChE inhibitory activity (IC50 ~14.6 µg/mL for a related compound) and QSAR-predicted 30% enhanced binding affinity due to the chloro substituent, this compound is a valuable intermediate for synthesizing and screening libraries of CNS-active agents [2]. Researchers investigating Alzheimer's disease or other neurological conditions where cholinergic modulation is beneficial should consider this compound for their synthetic pathways .

Conformational Tool in Physical Organic and Supramolecular Chemistry

The unique syn/anti conformational landscape of the propanone group, as revealed by microwave spectroscopy, makes 1-(5-Chloro-2-thienyl)propan-1-one a useful probe for studying the effects of conformational entropy on molecular recognition, crystal packing, and supramolecular assembly [3]. Its procurement is justified for fundamental studies in physical organic chemistry and materials science.

Building Block for Diversified Heterocyclic Synthesis

The compound's dual functionality—an electrophilic carbonyl and a nucleophilically displaceable chloro group—enables rapid diversification into a wide array of heterocyclic scaffolds (e.g., thiazoles, pyrazoles, chalcones) with documented biological activities [4]. It is an ideal intermediate for high-throughput synthesis and combinatorial chemistry efforts.

Application
Selection Property
Validation Focus
Gram‑positive antibacterial screening studies
5‑chloro‑2‑thienyl quinolone derivative integration
MIC endpoint comparison across S. aureus and other reference strains
CNS enzyme inhibition research
Thiophene scaffold with tunable chloro‑electronic profile
AChE inhibition assay and cross‑study potency review
Physical organic chemistry conformational studies
Propionyl rotamer population and rotational barrier
Microwave spectroscopy or computed torsion profiles
Diversified heterocyclic synthesis
Carbonyl + chloro dual reactivity handle
Yield and purity of thiazole, pyrazole, or chalcone libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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